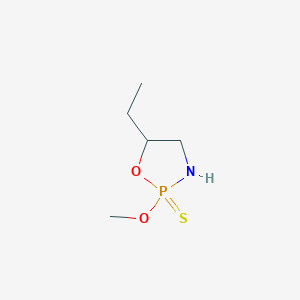
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is an organophosphorus compound characterized by its unique structure, which includes an oxazaphospholidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione typically involves the reaction of ethylamine with phosphorus pentasulfide in the presence of methanol. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazaphospholidine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Oxazaphospholidine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazaphospholidine derivatives.
Applications De Recherche Scientifique
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-oxide: Similar structure but with an oxide group instead of a thione group.
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
5-Ethyl-2-methoxy-1,3,2lambda~5~-oxazaphospholidine-2-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110503-37-2 |
|---|---|
Formule moléculaire |
C5H12NO2PS |
Poids moléculaire |
181.20 g/mol |
Nom IUPAC |
5-ethyl-2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2PS/c1-3-5-4-6-9(10,7-2)8-5/h5H,3-4H2,1-2H3,(H,6,10) |
Clé InChI |
VWGNDPLOJFYOCS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNP(=S)(O1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)


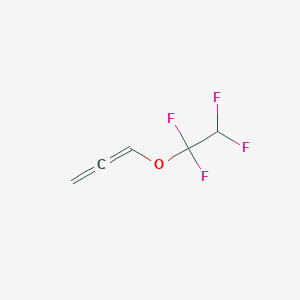
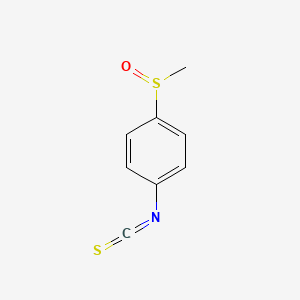
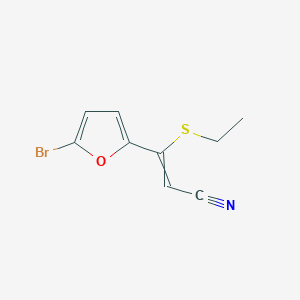


![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
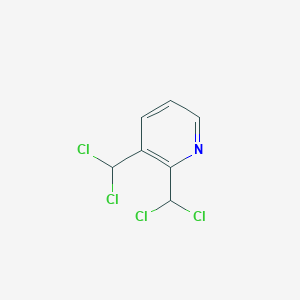
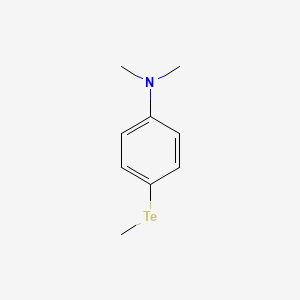

![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

